N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride
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Overview
Description
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C12H14N4O·2HCl. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a pyrazolyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the aminomethyl group:
Formation of the acetamide moiety: This involves the reaction of the pyrazole derivative with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Acetyl chloride, acetic anhydride.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole ring.
Reduction products: Reduced forms of the aminomethyl group.
Substitution products: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[3-(aminomethyl)phenyl]-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide: Similar structure but with a propanamide group instead of an acetamide group.
Uniqueness
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and aminomethyl group make it a versatile compound for various research applications.
Properties
CAS No. |
2825005-85-2 |
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Molecular Formula |
C12H16Cl2N4O |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16;;/h1-7H,8-9,13H2,(H,15,17);2*1H |
InChI Key |
XFAGFMQJTWLABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
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